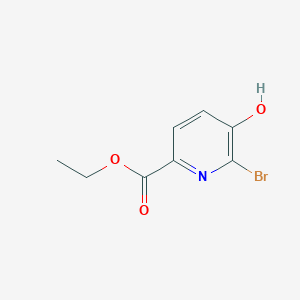

Ethyl 6-bromo-5-hydroxypicolinate

Description

Overview of Picolinate (B1231196) Esters in Contemporary Chemical Research

Picolinate esters, which are derivatives of picolinic acid, are a significant class of compounds in modern chemical research. A primary characteristic of picolinic acid is its role as an endogenous metabolite of L-tryptophan. nih.gov Picolinate esters are noted for their versatile reactivity and are considered useful functional groups in organic synthesis. libretexts.org Their stability makes them suitable for use as solvents, such as ethyl acetate (B1210297), in various organic reactions. libretexts.org

The reactivity of picolinate esters allows them to participate in several key chemical transformations. They can undergo hydrolysis to yield carboxylic acids, alcoholysis to form different esters, and aminolysis to produce amides. libretexts.org Furthermore, their interaction with Grignard reagents leads to the formation of tertiary alcohols, while reduction with hydride reagents can produce primary alcohols or aldehydes. libretexts.org The formation of esters from carboxylic acids and alcohols is a reversible process, governed by the principles of chemical equilibrium as described by Le Chatelier's principle. libretexts.orgmasterorganicchemistry.com This reaction, known as Fischer esterification, is catalyzed by an acid and involves the formation of a tetrahedral intermediate. masterorganicchemistry.com

Significance of Halogenated and Hydroxylated Pyridine (B92270) Scaffolds in Synthetic Chemistry

Pyridine and its derivatives are fundamental scaffolds in drug design and synthesis due to their unique heteroaromatic properties and their ability to be readily converted into various functional derivatives. nih.gov These compounds are integral to over 7,000 existing drug molecules and are found in many natural products, including alkaloids and vitamins like niacin and pyridoxine. nih.gov The pyridine scaffold's poor basicity generally enhances the water solubility of pharmaceutical molecules. nih.gov

Halogenated pyridines are particularly important as building blocks in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The introduction of a halogen atom provides a reactive site for various chemical modifications. For instance, halopyridines are key substrates in cross-coupling reactions, which are essential for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netpharmablock.com The presence of a bromine atom, as in ethyl 6-bromo-5-hydroxypicolinate, offers a versatile handle for introducing a wide array of functional groups.

Hydroxylated pyridines, which can exist in tautomeric equilibrium with their pyridone forms, also play a crucial role in synthetic chemistry. The hydroxyl group can direct the regioselectivity of metalation reactions and influence the electronic properties of the pyridine ring. The combination of both halogen and hydroxyl groups on a pyridine scaffold provides a rich platform for creating highly functionalized and diverse molecular structures.

Rationale for Academic Investigation of this compound

The academic interest in this compound arises from its potential as a versatile intermediate in the synthesis of complex, biologically active molecules. The strategic placement of the bromo, hydroxyl, and ethyl ester functionalities on the picolinate framework offers multiple sites for selective chemical manipulation. This trifunctional nature makes it a valuable starting material for creating libraries of compounds for drug discovery and for synthesizing targeted therapeutic agents. For example, a related compound, 6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester, is utilized in the preparation of compounds with anti-hepatitis B virus activities. pharmaffiliates.com

Researchers are particularly interested in using the bromine atom for cross-coupling reactions to introduce new substituents. The hydroxyl and ester groups also provide opportunities for further derivatization, allowing for the systematic modification of the molecule's structure to explore structure-activity relationships. This flexibility is crucial for the development of novel compounds with potential therapeutic applications.

Compound Information

| Compound Name |

| This compound |

| Picolinic acid |

| Ethyl acetate |

| 6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester |

Below is an interactive data table with some of the properties of this compound:

| Property | Value |

| Molecular Formula | C8H8BrNO3 |

| Molecular Weight | 246.06 g/mol |

| CAS Number | 1807260-74-7 bldpharm.com |

| Purity | 95% bldpharm.com.tr |

| MDL Number | MFCD28503628 bldpharm.com.tr |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-bromo-5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-6(11)7(9)10-5/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJSXERPOVBOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Historical Approaches to Pyridine (B92270) Functionalization Relevant to Picolinates

The functionalization of the pyridine ring has historically presented challenges due to its electron-deficient nature, which deactivates the ring towards electrophilic substitution. rsc.orgresearchgate.net Classical methods for synthesizing the pyridine core often relied on the condensation of aldehydes or ketones with ammonia (B1221849) or its derivatives. numberanalytics.combaranlab.org

Key historical syntheses include:

Hantzsch Dihydropyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. baranlab.orgniscpr.res.in Modifications have been developed to allow for the synthesis of asymmetrical pyridines. baranlab.org

Chichibabin Synthesis: This reaction involves the condensation of aldehydes with ammonia to form pyridine derivatives, though it is one of the earlier methods. numberanalytics.com

Cycloaddition Reactions: The Diels-Alder reaction using 1-azadienes with alkynes offered a direct route to the pyridine skeleton, followed by an oxidation step. baranlab.org

Direct functionalization of a pre-formed pyridine ring often required harsh conditions. For instance, electrophilic substitution like nitration or halogenation typically necessitates high temperatures and strong acids, often resulting in low regioselectivity and a mixture of products. researchgate.net These foundational methods, while groundbreaking for their time, paved the way for the development of more refined and selective strategies applicable to complex targets like substituted picolinates.

Established Synthetic Pathways for Ethyl 6-bromo-5-hydroxypicolinate

The synthesis would likely begin with a more readily available pyridine derivative. A plausible starting material could be 2-picoline, which can be oxidized to form picolinic acid. google.com Alternatively, multi-component reactions, which combine several reactants in a single step, have been developed for the synthesis of picolinic acid and picolinate (B1231196) derivatives. rsc.orgresearchgate.net

A strategic precursor for this synthesis would be a 5-hydroxypyridine derivative. For example, 5-benzyloxy-2-(hydroxymethyl)pyridine-4(1H)-one can be synthesized from kojic acid, which involves protecting the hydroxyl group before reacting with aqueous ammonia to form the pyridine ring. ijpsonline.com This protected hydroxypyridine can then be further functionalized.

With a suitable pyridine precursor, the next critical steps are the introduction of the bromo and hydroxyl groups at the C-6 and C-5 positions, respectively.

Bromination: The bromination of pyridine rings can be achieved through several methods. Direct bromination of pyridine often requires harsh conditions, such as using fuming sulfuric acid (oleum) at high temperatures, which tends to direct substitution to the 3-position. researchgate.net A more controlled and selective method involves the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum. google.com This process has been shown to be highly selective and efficient for producing brominated pyridines. google.com Bromination of pyridine-N-oxides is another effective strategy, as the N-oxide group alters the electronic properties of the ring, facilitating electrophilic substitution. acs.org

Hydroxylation: Introducing a hydroxyl group onto a pyridine ring can be more complex than bromination. Direct hydroxylation is uncommon. More frequently, the hydroxyl group is introduced via a precursor functional group. Common strategies include:

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (like a halogen) is present at the target position, it can be displaced by a hydroxide (B78521) or alkoxide nucleophile, although this can require harsh conditions.

From an Amino Group: An aminopyridine can be converted to a diazonium salt, which is then hydrolyzed to the corresponding hydroxypyridine.

Demethylation: A common strategy involves starting with a methoxy-substituted pyridine and later cleaving the methyl ether to reveal the hydroxyl group, often using reagents like HBr or BBr₃.

For the target molecule, a plausible route would involve starting with a 5-methoxypicolinate precursor, followed by bromination at the 6-position and subsequent demethylation to yield the final 5-hydroxy product.

The final step in the synthesis is the formation of the ethyl ester from the picolinic acid carboxylic acid group. Several standard laboratory methods are available for this transformation. commonorganicchemistry.com

A convenient and widely used method involves a two-step process: first, the carboxylic acid is converted to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net This intermediate is then reacted with ethanol (B145695) to form the ethyl ester. commonorganicchemistry.comnih.gov Alternatively, Fischer-Speier esterification, which involves heating the carboxylic acid with excess ethanol in the presence of a strong acid catalyst (like sulfuric acid or HCl gas), is a classic and effective method. commonorganicchemistry.comgoogle.com For acid-sensitive substrates, the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a milder alternative. commonorganicchemistry.com

| Method | Reagents | Key Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|

| Acid Chloride Formation + Alcoholysis | 1) SOCl₂ or (COCl)₂ 2) Ethanol | High reactivity, generally good yields. | Two-step process; SOCl₂ can be harsh. | nih.govresearchgate.net |

| Fischer Esterification | Ethanol (excess), H₂SO₄ (cat.) | One-pot, uses inexpensive reagents. | Requires strong acid; not suitable for acid-sensitive molecules. Reversible reaction. | commonorganicchemistry.comgoogle.com |

| Steglich Esterification | Ethanol, DCC, DMAP (cat.) | Mild conditions, suitable for acid-sensitive substrates. | DCC can be an allergen; dicyclohexylurea byproduct can be difficult to remove. | commonorganicchemistry.com |

Novel and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic routes for heterocyclic compounds, including pyridine derivatives. rasayanjournal.co.inresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Key green strategies applicable to pyridine synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often increase product yields compared to conventional heating. nih.govnih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single operation to form a complex product, which enhances efficiency and reduces waste from intermediate purification steps. rasayanjournal.co.innih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. ijpsonline.comrasayanjournal.co.in

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, can improve reaction rates and selectivity while minimizing waste. researchgate.netresearchgate.net

| Green Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Shorter reaction times, higher yields, cleaner reactions. | nih.govnih.gov |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot. | High atom economy, reduced waste, operational simplicity. | rasayanjournal.co.in |

| Green Catalysts | Employing recyclable or non-toxic catalysts. | Reduces catalyst waste, allows for milder reaction conditions. | researchgate.net |

| Solvent-Free or Benign Solvents | Conducting reactions without solvent or in water/ethanol. | Reduces environmental impact and toxicity associated with volatile organic compounds. | ijpsonline.comrasayanjournal.co.in |

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the direct functionalization of C-H bonds, offering a more efficient and selective alternative to classical methods. rsc.orgnih.gov

Catalytic C-Br Bond Formation: While electrophilic bromination remains common, catalytic methods are emerging. These often involve a transition metal catalyst that facilitates the cleavage of a C-H bond and subsequent reaction with a bromine source.

Catalytic C-O Bond Formation: The formation of carbon-oxygen bonds, particularly for aryl ethers, has been revolutionized by palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been adapted for C-O bond formation. researchgate.net These reactions typically couple an aryl halide (or pseudohalide) with an alcohol in the presence of a palladium or copper catalyst and a suitable ligand. A strategy for synthesizing the target molecule could involve a palladium-catalyzed coupling of a 6-bromo-5-halopicolinate with a hydroxide source or, more practically, coupling a dibromo-picolinate with an alkoxide followed by dealkylation. Furthermore, novel methods for direct C-H hydroxylation or alkoxylation are areas of active research, aiming to bypass the need for pre-functionalized starting materials. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. mdpi.com The application of microwave irradiation in the synthesis of heterocyclic compounds is well-documented. nih.gov

Furthermore, microwave technology has been successfully employed in the synthesis of various substituted thiazolyl acetates and in the hydrolysis of ethyl azolylacetates, showcasing its versatility in reactions involving ester-containing heterocyclic compounds. nih.govnih.gov For example, the hydrolysis of ethyl pyrazolylacetate to its corresponding potassium carboxylate was optimized under microwave irradiation, achieving high yields in a short time. nih.gov This suggests that functional group transformations on the picolinate ring could be efficiently carried out using this technology.

The following table illustrates the potential advantages of microwave-assisted synthesis for key reaction types relevant to the synthesis of this compound, based on analogous reactions reported in the literature.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Potential Advantages | Reference |

| Bromination | Radical bromination in CCl₄, long reaction times | NBS in diethyl carbonate, < 2 hours | Faster reaction, higher yield, greener solvent | rsc.org |

| Ester Hydrolysis | Reflux with base, several hours | K₂CO₃ in ethanol, 20 minutes | Reduced reaction time, high yield | nih.gov |

| Heterocycle Synthesis | Conventional heating, hours to days | Microwave irradiation, minutes | Drastically reduced reaction times, improved yields | mdpi.com |

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. wuxiapptec.comnih.gov These features make it particularly suitable for the synthesis of complex molecules and for handling hazardous reagents and intermediates. nih.gov

The application of flow chemistry to the synthesis of this compound could be envisioned through several key steps. For instance, the selective functionalization of the pyridine ring, a common challenge in heterocyclic chemistry, can be addressed using flow reactors. Researchers have developed flow-based C–H phosphorylation and hydroxylation reactions by leveraging electrochemistry, demonstrating the potential for precise, late-stage functionalization. researchgate.net This approach could be instrumental in introducing the hydroxyl group onto a pre-brominated picolinate scaffold.

Moreover, flow chemistry is well-suited for handling reactions that are difficult to control in batch, such as those involving highly reactive organometallic intermediates. The generation and subsequent reaction of pyridyllithiums from dibromopyridines have been successfully performed in a flow microreactor, avoiding the need for cryogenic temperatures typically required in batch processes. researchgate.net This methodology could be adapted for the synthesis of substituted picolinates.

The table below summarizes potential flow chemistry applications for the synthesis of this compound based on reported methodologies for similar transformations.

| Reaction Step | Batch Method Challenges | Flow Chemistry Advantage | Potential Outcome | Reference |

| C-H Hydroxylation | Poor regioselectivity, harsh reagents | Precise control with electrochemistry | Selective hydroxylation of the pyridine ring | researchgate.net |

| Lithiation/Substitution | Cryogenic temperatures (-78 °C), handling of unstable intermediates | Avoidance of cryogenic conditions, improved safety | Efficient introduction of substituents | researchgate.net |

| Multi-step Synthesis | Isolation of intermediates, cumulative yield loss | Integrated multi-step transformations | Higher overall yield, process intensification | durham.ac.uk |

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical aspect of synthetic route development, aiming to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, several parameters could be systematically varied.

The choice of solvent, base, temperature, and catalyst can significantly influence the outcome of key synthetic steps. For example, in the synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, optimization of the substitution reaction involved screening different solvents and temperatures to improve the yield and reduce reaction time. bio-conferences.org A similar approach could be applied to the nucleophilic substitution reactions required for introducing the hydroxyl group onto the brominated pyridine ring.

In the context of microwave-assisted synthesis, parameters such as microwave power and irradiation time are crucial. Studies on the microwave-assisted cyanation of aryl bromides have shown that the reaction kinetics are strongly influenced by the microwave power. researchgate.net Similarly, the optimization of a microwave-assisted hydrolysis of ethyl esters involved varying the temperature, time, and base equivalents to achieve the highest yield. nih.gov

For flow chemistry applications, optimization involves adjusting parameters such as flow rate, residence time, temperature, and reagent concentration. The effect of temperature and residence time on the Br/Li exchange in a flow microreactor was systematically studied to maximize the yield of the desired product. researchgate.net

The table below provides a hypothetical framework for the optimization of a key step in the synthesis of this compound, drawing parallels from related literature.

Table: Hypothetical Optimization of a Nucleophilic Hydroxylation Step

| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale for Optimization |

|---|---|---|---|---|

| Solvent | Dioxane | DMF | DMSO | Solvent polarity can affect reaction rate and solubility of reagents. |

| Base | NaOH | K₂CO₃ | Cs₂CO₃ | The strength and nature of the base can influence the deprotonation equilibrium and reaction kinetics. |

| Temperature (°C) | 80 | 100 | 120 | Higher temperatures can increase reaction rates but may also lead to side product formation. |

| Catalyst | None | CuI | Pd(OAc)₂ | A catalyst may be required to facilitate the nucleophilic substitution on the pyridine ring. |

By systematically exploring these parameters, it is possible to develop a robust and high-yielding synthetic route to this compound.

Chemical Reactivity and Transformation Pathways

Reactions Involving the C-Br Bond

The bromine atom on the electron-deficient pyridine (B92270) ring makes the C-Br bond susceptible to cleavage and substitution, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling pathways. These transformations are fundamental for the elaboration of the picolinate (B1231196) core into more complex molecules, particularly in the synthesis of pharmaceutical intermediates and functional materials.

The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylate group activates the C-Br bond towards nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the bromide leaving group to restore aromaticity.

Common nucleophiles for this transformation include alkoxides and amines. For instance, the reaction of ethyl 6-bromo-5-hydroxypicolinate with an appropriate amine in the presence of a base can lead to the corresponding 6-amino-5-hydroxypicolinate derivative. The reaction conditions typically require elevated temperatures and a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to facilitate the reaction. The hydroxyl group at the 5-position can influence the reaction's regioselectivity and rate, often requiring protection prior to the substitution reaction to prevent unwanted side reactions.

Table 1: Examples of Nucleophilic Aromatic Substitution on 6-Bromo-5-hydroxypicolinate Scaffolds No specific examples for this compound were found in the searched literature. The following represents a generalized reaction based on established principles for this compound class.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| R-NH₂ (Amine) | Ethyl 6-(alkylamino)-5-hydroxypicolinate | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, NMP), High Temperature |

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-Br position of this compound. These reactions offer a modular approach to synthesize a wide array of substituted picolinates with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming carbon-carbon bonds. It involves the reaction of the bromo-picolinate with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl and heteroaryl-substituted picolinates. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as protodeborylation of the boronic acid or debromination of the starting material.

Table 2: Representative Suzuki-Miyaura Coupling Reactions No specific examples for this compound were found in the searched literature. The following represents a generalized reaction based on established principles for this compound class.

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Aryl-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | Ethyl 6-aryl-5-hydroxypicolinate |

The Sonogashira coupling enables the direct installation of an alkyne moiety at the 6-position of the picolinate ring. The reaction couples the bromo-picolinate with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. This transformation is highly valuable for accessing alkynyl-substituted pyridines, which are important precursors for various heterocyclic systems and conjugated materials. Copper-free variants of the Sonogashira coupling have also been developed to avoid issues related to the toxicity or homocoupling associated with the copper co-catalyst.

Table 3: Representative Sonogashira Coupling Reactions No specific examples for this compound were found in the searched literature. The following represents a generalized reaction based on established principles for this compound class.

| Terminal Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPEA | THF or DMF | Ethyl 5-hydroxy-6-(alkynyl)picolinate |

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a premier method. This palladium-catalyzed reaction couples the bromo-picolinate with a primary or secondary amine. It offers a significant advantage over traditional SNAr reactions by proceeding under milder conditions and tolerating a broader range of amine nucleophiles, including anilines, alkylamines, and various nitrogen-containing heterocycles. The selection of the appropriate phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results.

Table 4: Representative Buchwald-Hartwig Amination Reactions No specific examples for this compound were found in the searched literature. The following represents a generalized reaction based on established principles for this compound class.

| Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| R¹R²NH | Pd₂(dba)₃ / BINAP | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | Ethyl 6-(R¹R²N)-5-hydroxypicolinate |

The Negishi and Stille couplings provide alternative strategies for C-C bond formation. The Negishi coupling utilizes organozinc reagents, which are highly reactive and can be prepared from a wide variety of precursors. The reaction is typically catalyzed by palladium or nickel complexes and is known for its high functional group tolerance.

The Stille coupling employs organostannane (tin) reagents. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. However, the toxicity of the tin byproducts is a significant drawback. Both reactions expand the toolbox for modifying the this compound core, allowing for the introduction of alkyl, alkenyl, and aryl groups that may be difficult to incorporate using other methods.

Table 5: Representative Negishi and Stille Coupling Reactions No specific examples for this compound were found in the searched literature. The following represents a generalized reaction based on established principles for this compound class.

| Coupling Type | Organometallic Reagent | Catalyst/Ligand | Solvent | Product |

|---|---|---|---|---|

| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | THF or DMF | Ethyl 6-alkyl/aryl-5-hydroxypicolinate |

An in-depth analysis of the chemical reactivity and transformation pathways of this compound reveals a versatile scaffold for synthetic modification. The strategic positioning of the bromine atom, hydroxyl group, and ethyl ester moiety on the picolinate ring allows for a range of selective chemical transformations. This article explores the specific reactions at each of these functional groups, providing insight into the compound's synthetic utility.

Role As a Building Block and Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

Ethyl 6-bromo-5-hydroxypicolinate serves as a crucial precursor for the synthesis of a diverse array of heterocyclic compounds. The presence of the bromine atom allows for the introduction of various substituents onto the pyridine (B92270) ring through reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the construction of fused ring systems and other complex heterocyclic structures. For instance, it has been utilized in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov

Application in Medicinal Chemistry Programs

The picolinate (B1231196) scaffold is a common motif in many biologically active compounds. This compound provides a convenient starting point for the synthesis of novel picolinate analogs with potential therapeutic applications.

Researchers have employed this compound to create libraries of picolinate derivatives for screening against various biological targets. For example, it has been a key intermediate in the synthesis of compounds investigated as potential inhibitors of enzymes or receptors involved in disease processes. One notable application is in the synthesis of ethyl 6-(4-(5-bromopentanamido)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a related compound to Apixaban. pharmaffiliates.com Another area of research has focused on its use in developing inhibitors of the FtsZ protein in Streptococcus pneumoniae, a key target for antibacterial drug discovery. nih.gov

The structural features of this compound make it an attractive scaffold for drug discovery. The ability to modify the different functional groups allows for the systematic exploration of the structure-activity relationships of new chemical entities. This iterative process of synthesis and biological testing is fundamental to the discovery of new drugs. The core structure is considered a valuable building block in the broader field of drug discovery. cymitquimica.com

Utilization in Agrochemical Research and Development

Contributions to Advanced Materials and Polymer Science

The development of new materials with tailored properties is a rapidly growing field of research. Functionalized organic molecules like this compound can serve as monomers or precursors for the synthesis of polymers and other advanced materials. The reactive sites on the molecule can be used to link units together to form long polymer chains or to create cross-linked networks. While specific applications in materials science are still emerging, the potential for this compound to contribute to the development of new organic electronic materials or specialty polymers is an area of active interest. The broader category of heterocyclic building blocks, to which this compound belongs, is known to be important in material science. bldpharm.comtcichemicals.com

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H or ¹³C NMR data for Ethyl 6-bromo-5-hydroxypicolinate could be located in the searched resources.

No published studies utilizing 2D NMR techniques for the structural confirmation of this compound were found.

There is no available information on the use of solid-state NMR to analyze the polymorphic forms of this compound.

Mass Spectrometry (MS)

Specific high-resolution mass spectrometry data, which would provide the accurate mass and elemental composition of this compound, is not available in the public domain.

No mass spectrometry studies detailing the fragmentation patterns of this compound upon ionization were discovered.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is an indispensable tool for the analysis of this compound. It allows for the separation of the compound from impurities and provides crucial information about its molecular weight and fragmentation pattern, which aids in structural confirmation.

In a typical LC-MS analysis, a reversed-phase high-performance liquid chromatography (HPLC) system would be employed. The separation would likely be achieved on a C18 column with a gradient elution using a mixture of an aqueous mobile phase (containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as methanol (B129727) or acetonitrile. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode, the molecule is expected to be protonated to yield the pseudomolecular ion [M+H]⁺. Given the monoisotopic mass of this compound (C₈H₈BrNO₃), the expected m/z value for the [M+H]⁺ ion would be approximately 245.98, considering the isotopic distribution of bromine. High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. Expected fragmentation pathways would include the loss of the ethyl group (-29 Da), the ethoxycarbonyl group (-73 Da), and potentially the bromine atom (-79/81 Da). The resulting fragmentation pattern serves as a fingerprint for the molecule, enabling its unambiguous identification.

| Technique | Instrumentation | Expected Observations | Information Gained |

| LC-MS | HPLC with C18 column, ESI-MS | A distinct chromatographic peak with a characteristic retention time. | Purity assessment and separation from reaction byproducts. |

| MS (ESI+) | Quadrupole or Time-of-Flight (TOF) Analyzer | Pseudomolecular ion [M+H]⁺ at m/z ~245.98. | Confirmation of molecular weight and elemental formula. |

| MS/MS (CID) | Triple Quadrupole or Ion Trap Analyzer | Fragment ions corresponding to losses of ethyl, ethoxycarbonyl, and bromine moieties. | Structural confirmation through characteristic fragmentation patterns. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and for probing the intermolecular interactions within its solid-state structure.

Functional Group Identification and Vibrational Analysis

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups. The presence of a hydroxyl group (-OH) would give rise to a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, due to hydrogen bonding. The ester functionality would be identifiable by a strong carbonyl (C=O) stretching vibration in the IR spectrum, expected around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region.

The pyridine (B92270) ring itself has a series of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would result in several bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be observed at lower frequencies, typically in the range of 500-700 cm⁻¹.

Raman spectroscopy would provide complementary information. While the -OH and C=O stretches are also Raman active, the aromatic ring vibrations are often more intense in the Raman spectrum. The symmetric vibrations of the pyridine ring would be particularly prominent.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | 3200-3600 (broad) | 3200-3600 (weak) | O-H stretch |

| Carbonyl (C=O) | 1700-1730 (strong) | 1700-1730 (moderate) | C=O stretch |

| Aromatic C-H | >3000 (moderate) | >3000 (strong) | C-H stretch |

| Pyridine Ring | 1400-1600 (multiple bands) | 1400-1600 (strong) | C=C, C=N stretch |

| Ester C-O | 1100-1300 (strong) | 1100-1300 (weak) | C-O stretch |

| C-Br | 500-700 (moderate) | 500-700 (strong) | C-Br stretch |

Hydrogen Bonding Network Characterization

The presence of both a hydroxyl group (a hydrogen bond donor) and several acceptor atoms (the pyridine nitrogen, the hydroxyl oxygen, and the ester carbonyl oxygen) suggests that this compound is likely to form an extensive hydrogen-bonding network in the solid state. This network can be characterized by analyzing the vibrational spectra. The broadness and position of the O-H stretching band in the IR spectrum can provide information about the strength and nature of the hydrogen bonds. In some cases, temperature-dependent IR spectroscopy can be used to study changes in the hydrogen-bonding network with temperature. The specific arrangement of molecules in the crystal lattice, as determined by X-ray diffraction, would be crucial for a complete understanding of the hydrogen-bonding scheme.

X-ray Diffraction (XRD) Studies

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, both single-crystal and powder XRD could provide valuable information.

Single-Crystal X-ray Diffraction for Absolute Configuration

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. youtube.comyoutube.com This technique would yield precise bond lengths, bond angles, and torsion angles. youtube.com Furthermore, it would reveal the packing of the molecules in the crystal lattice and provide definitive evidence of the intermolecular interactions, including the hydrogen-bonding network. rsc.org The resulting crystal structure would show the planarity of the pyridine ring and the conformation of the ethyl ester group. As the molecule is achiral, the determination of absolute configuration is not applicable.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of the bulk crystalline material. libretexts.org The PXRD pattern is a fingerprint of the crystalline phase and can be used to assess the sample's purity and identify different polymorphic forms if they exist. libretexts.orgyoutube.com Each crystalline phase will produce a unique diffraction pattern, characterized by a specific set of diffraction peak positions and intensities. libretexts.orgyoutube.com By comparing the experimental powder pattern with a pattern calculated from single-crystal XRD data, the phase purity of the bulk sample can be confirmed. acs.org

| Technique | Sample Requirement | Information Obtained |

| Single-Crystal XRD | A single crystal of suitable size and quality (typically 0.1-0.3 mm). | Precise 3D molecular structure, bond lengths, bond angles, crystal packing, and hydrogen bonding network. |

| Powder XRD | A polycrystalline powder. | Crystalline phase identification, assessment of phase purity, and detection of polymorphism. |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound. This destructive method determines the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the proposed chemical structure.

Below is a data table outlining the theoretical elemental composition of "this compound."

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 39.05 |

| Hydrogen | H | 1.008 | 8.064 | 3.28 |

| Bromine | Br | 79.904 | 79.904 | 32.47 |

| Nitrogen | N | 14.007 | 14.007 | 5.69 |

| Oxygen | O | 15.999 | 47.997 | 19.51 |

| Total | | | 246.06 | 100.00 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of organic compounds. For a molecule like ethyl 6-bromo-5-hydroxypicolinate, these calculations would provide fundamental data on its geometry and electronic nature.

A foundational step in any computational study is the optimization of the molecule's geometry. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state. For this compound, this would be achieved using a method like DFT with a suitable functional (e.g., B3LYP or ωB97X-D) and a basis set such as 6-311+G(d,p).

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. From this, one could analyze the planarity of the pyridine (B92270) ring and the orientation of the ethyl ester and hydroxyl groups. The electronic structure analysis would yield insights into the distribution of electron density, which is crucial for understanding the molecule's reactivity. Key parameters that would be calculated include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, this would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen, a site for nucleophilic interaction.

Atomic Charges: Calculation of atomic charges (e.g., using Natural Bond Orbital analysis) would quantify the electron distribution, highlighting the polarity of bonds within the molecule.

The frontiers of a molecule's orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to its reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this picolinate (B1231196) derivative, the HOMO would likely be localized on the electron-rich pyridine ring and the hydroxyl group, while the LUMO might be distributed over the pyridine ring and the carbonyl group of the ester.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors could be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These values would provide a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is invaluable for mapping out the potential energy surface of a chemical reaction. For instance, if this compound were to undergo a nucleophilic substitution reaction (e.g., displacement of the bromine atom), computational methods could be used to model the entire reaction pathway. This would involve locating and characterizing the transition state—the high-energy point along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, could then be calculated to predict the reaction rate.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to build mathematical models that correlate a molecule's structural features with its reactivity. While no specific QSRR studies for this compound have been found, a hypothetical study could involve synthesizing a series of related picolinate derivatives with varying substituents. By calculating a range of molecular descriptors (e.g., steric, electronic, and topological) for each compound and measuring their reactivity in a specific reaction, a predictive QSRR model could be developed using statistical methods like Partial Least Squares (PLS).

Conformation Analysis and Tautomerism Studies

The presence of a hydroxyl group adjacent to a nitrogen atom in the pyridine ring introduces the possibility of tautomerism. This compound (the 'hydroxy' form) could potentially exist in equilibrium with its tautomer, ethyl 6-bromo-5-oxo-1,5-dihydropyridine-2-carboxylate (the 'keto' form).

A detailed computational study would investigate the relative stabilities of these two tautomers. nih.govwuxibiology.com This would involve:

Optimizing the geometry of both the hydroxy and keto forms.

Calculating their relative energies, including zero-point vibrational energy corrections.

Modeling the transition state for the intramolecular proton transfer between the two forms to determine the activation barrier for tautomerization. nih.gov

Furthermore, the presence of the flexible ethyl ester group means that multiple rotational conformers (rotamers) could exist. A conformational analysis would map the potential energy surface as a function of the key dihedral angles to identify the most stable conformer(s). The solvent can also play a crucial role in tautomeric equilibrium, and its effects could be modeled using implicit or explicit solvent models. wuxibiology.com For the parent 2-hydroxypyridine (B17775) system, the keto form is often favored in polar solvents, a phenomenon that would be important to investigate for this derivative. nih.gov

Mechanistic Studies of Biological Interactions and Target Identification

In Vitro Studies on Enzyme Modulation and Receptor Binding Kinetics

No publicly available research data specifically investigates the modulatory effects of Ethyl 6-bromo-5-hydroxypicolinate on enzyme activity or its binding kinetics with biological receptors.

Investigation of Cellular Pathway Perturbations (excluding clinical outcomes)

Information regarding the impact of this compound on specific cellular pathways is not available in the current scientific literature.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

There are no published studies that have performed molecular docking or dynamics simulations to predict the interaction of this compound with biological macromolecules.

Structure-Activity Relationship (SAR) Derivations for Biological Mechanisms

Detailed structure-activity relationship (SAR) studies focusing on this compound to elucidate its biological mechanisms have not been reported.

Role as a Ligand or Ligand Precursor for Metal Complexes in Biological Systems

The potential for this compound to act as a ligand or a precursor for ligands in biologically relevant metal complexes has not been explored in available research.

Q & A

Q. How can the FINER model improve grant proposals targeting this compound’s applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.